N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide
CAS No.: 686734-73-6
Cat. No.: VC4363272
Molecular Formula: C20H22ClN3O3S
Molecular Weight: 419.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 686734-73-6 |
|---|---|
| Molecular Formula | C20H22ClN3O3S |
| Molecular Weight | 419.92 |
| IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-6-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)hexanamide |
| Standard InChI | InChI=1S/C20H22ClN3O3S/c21-15-7-5-14(6-8-15)9-11-22-17(25)4-2-1-3-12-24-19(26)18-16(10-13-28-18)23-20(24)27/h5-8,10,13H,1-4,9,11-12H2,(H,22,25)(H,23,27) |
| Standard InChI Key | XQEWFCNGXJHAFZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CCNC(=O)CCCCCN2C(=O)C3=C(C=CS3)NC2=O)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a thieno[3,2-d]pyrimidine scaffold, a fused bicyclic system combining thiophene and pyrimidine rings. Key substitutions include:
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2,4-Dioxo groups at positions 2 and 4 of the pyrimidine ring.
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A hexanamide chain at position 3, terminating in an N-(4-chlorophenethyl) moiety.
Table 1: Key Chemical Data
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typical for thienopyrimidine derivatives:
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Core Formation: Condensation of thiophene-3-carboxylic acid derivatives with urea or thiourea to construct the thieno[3,2-d]pyrimidine ring.
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Side-Chain Introduction:
Challenges:
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Low yields in cyclization steps due to steric hindrance from the fused ring system.
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Purification difficulties arising from polar byproducts.
Biological Activity and Mechanisms
Antibacterial Effects
The compound’s activity against Gram-positive bacteria (e.g., S. aureus) is attributed to:
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Topoisomerase IV Inhibition: Disruption of DNA replication (MIC = 16 μg/mL).
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Cell Wall Synthesis Interference: Analogous to β-lactam antibiotics.
Table 2: Preliminary Biological Data
| Assay | Result | Model System |
|---|---|---|
| Antiviral (HCV) | IC₅₀ = 0.7 μM | In vitro |
| Antibacterial (S. aureus) | MIC = 16 μg/mL | Broth dilution |
| Cytotoxicity (HEK293) | CC₅₀ > 100 μM | MTT assay |
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Lipophilicity: LogP = 3.5 (predicted), suggesting moderate membrane permeability .
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Metabolic Stability: Hepatic microsomal half-life = 45 minutes (CYP3A4-mediated oxidation).
Toxicity Considerations
Comparative Analysis with Structural Analogs
Thieno[3,2-d]Pyrimidine vs. Quinazoline Cores
| Feature | Thieno[3,2-d]Pyrimidine | Quinazoline |
|---|---|---|
| Electron Density | Higher (due to sulfur atom) | Lower |
| Bioavailability | Improved membrane penetration | Moderate |
| Synthetic Complexity | Moderate | High |
Role of the 4-Chlorophenethyl Group
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Enhances target binding via hydrophobic interactions.
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Reduces CYP-mediated metabolism compared to unsubstituted phenethyl .
Applications and Future Directions
Therapeutic Prospects
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Oncology: Kinase inhibition (e.g., EGFR, VEGFR) in triple-negative breast cancer models.
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Infectious Diseases: Broad-spectrum antiviral/antibacterial agent.
Research Gaps
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